molecular formula C4H5ClN4 B1339531 2-Chloro-4-hydrazinopyrimidine CAS No. 52476-87-6

2-Chloro-4-hydrazinopyrimidine

Cat. No.: B1339531
CAS No.: 52476-87-6
M. Wt: 144.56 g/mol
InChI Key: NOTCVZXATRYXPI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Chloro-4-hydrazinopyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential antifungal activities, where it interacts with fungal enzymes, inhibiting their growth . Additionally, it has shown potential as an antitumor agent, interacting with DNA and inhibiting cancer cell proliferation .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it can induce apoptosis by disrupting the cell cycle and inhibiting DNA synthesis . In fungal cells, it inhibits enzyme activity, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to DNA, causing structural changes that inhibit replication and transcription . Additionally, it can inhibit specific enzymes by binding to their active sites, preventing substrate interaction and subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light . Long-term studies have shown that its inhibitory effects on cellular functions can persist, leading to sustained antifungal and antitumor activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has shown therapeutic effects with minimal toxicity. At high doses, it can cause adverse effects such as organ toxicity and immune suppression . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of active metabolites that exert biological effects . These metabolic pathways involve enzymes such as cytochrome P450, which catalyze the oxidation and reduction reactions necessary for the compound’s biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and affects gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most widely used method for the preparation of 2-Chloro-4-hydrazinopyrimidine involves the reaction of hydrazines with chloropyrimidines in an alcohol medium . For instance, 4-chloropyrimidines are refluxed with hydrazine hydrate for several hours to yield 4-hydrazinopyrimidines . The reaction conditions can vary, with some reactions occurring at room temperature, while others require brief heating or refluxing .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hydrazinopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve solvents like ethanol or methanol and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, with reaction conditions varying based on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different hydrazine derivatives.

Comparison with Similar Compounds

  • 2-Chloro-4-aminopyrimidine
  • 2-Chloro-4-methylpyrimidine
  • 2-Chloro-4-nitropyrimidine

Comparison: 2-Chloro-4-hydrazinopyrimidine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the hydrazine group allows for additional redox reactions and potential biological interactions that are not possible with compounds like 2-Chloro-4-aminopyrimidine or 2-Chloro-4-methylpyrimidine .

Properties

IUPAC Name

(2-chloropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCVZXATRYXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582179
Record name 2-Chloro-4-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52476-87-6
Record name 2-Chloro-4-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in ethanol (25 mL) was added triethylamine (2.02 g, 2.78 mL, 20.0 mmol) and hydrazine (321 mg, 0.321 mL, 10.0 mmol). The mixture was stirred at room temperature for 2 h. Water was added and the mixture was extracted with dichloromethane. The organic layer was dried over MgSO4, concentrated. The residue was purified by silica gel column chromatograghy eluted with methanol:dichloromethane (2 to 5% methanol) to give (2-chloro-pyrimidin-4-yl)-hydrazine (330 mg, 23%) as a white solid. MS (ES+): m/z=144.9.
Quantity
1.49 g
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2.78 mL
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0.321 mL
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25 mL
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Synthesis routes and methods II

Procedure details

A solution of 2,4-dichloropyrimidine (2.0 g) in EtOH (25 mL) was cooled to 0-20° C. and treated with hydrazine (2.8 mL). The progress of the reaction was followed by TLC using 10% MeOH:CH2Cl2 as mobile phase and visualizing under UV light. The mixture was concentrated under reduced pressure to afford 3.1 g of crude 2-chloro-4-hydrazinyl-pyrimidine (yield=94.8%).
Quantity
2 g
Type
reactant
Reaction Step One
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25 mL
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2.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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